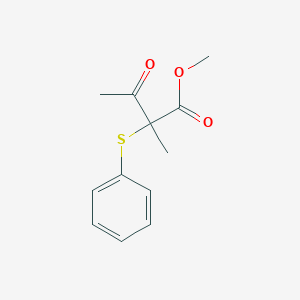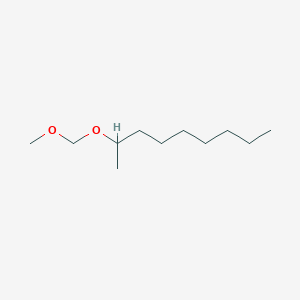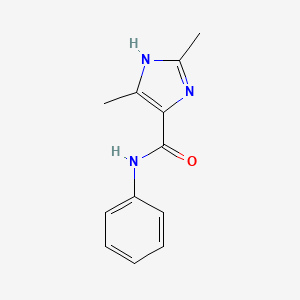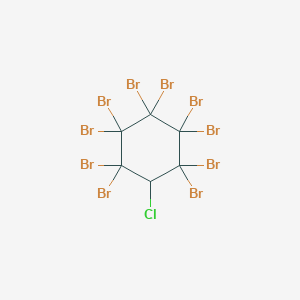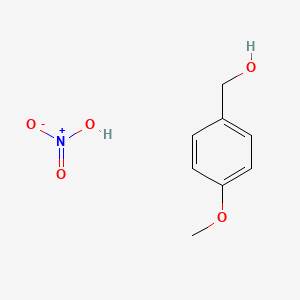
Nitric acid--(4-methoxyphenyl)methanol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid–(4-methoxyphenyl)methanol (1/1) is a compound formed by the reaction of nitric acid with (4-methoxyphenyl)methanol. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a nitro group and a methoxyphenyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nitric acid–(4-methoxyphenyl)methanol typically involves the nitration of (4-methoxyphenyl)methanol using nitric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The nitration process can be conducted in the presence of sulfuric acid, which acts as a catalyst and enhances the reaction rate .
Industrial Production Methods
Industrial production of nitric acid–(4-methoxyphenyl)methanol involves large-scale nitration processes. These processes are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Nitric acid–(4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Nitro derivatives of (4-methoxyphenyl)methanol.
Reduction: Amino derivatives.
Substitution: Various substituted phenylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Nitric acid–(4-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals
Wirkmechanismus
The mechanism of action of nitric acid–(4-methoxyphenyl)methanol involves the interaction of its functional groups with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can influence the compound’s solubility and bioavailability, affecting its overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylmethanol: Lacks the nitro group, making it less reactive in certain chemical reactions.
Nitrobenzene: Contains a nitro group but lacks the methoxy group, resulting in different chemical properties.
Anisole: Contains a methoxy group but lacks the nitro group and the methanol moiety
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and diverse applications in various fields .
Eigenschaften
CAS-Nummer |
79929-17-2 |
|---|---|
Molekularformel |
C8H11NO5 |
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
(4-methoxyphenyl)methanol;nitric acid |
InChI |
InChI=1S/C8H10O2.HNO3/c1-10-8-4-2-7(6-9)3-5-8;2-1(3)4/h2-5,9H,6H2,1H3;(H,2,3,4) |
InChI-Schlüssel |
OPQRLTLNFBBDLH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CO.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, phenyl[2-(2-propenyl)phenyl]-](/img/structure/B14432138.png)
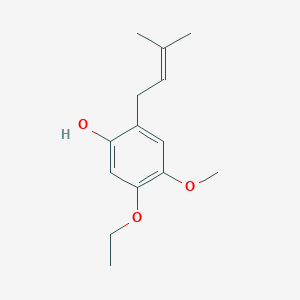
![N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine](/img/structure/B14432151.png)
![1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14432155.png)

![4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde](/img/structure/B14432167.png)
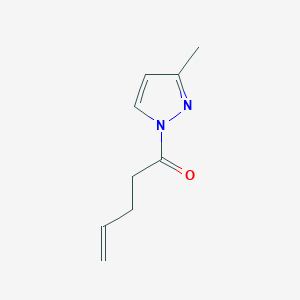

![12-[(Oxan-2-yl)oxy]octadecanoic acid](/img/structure/B14432185.png)

